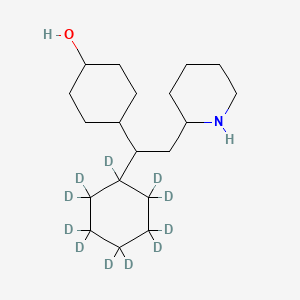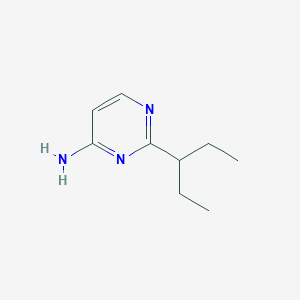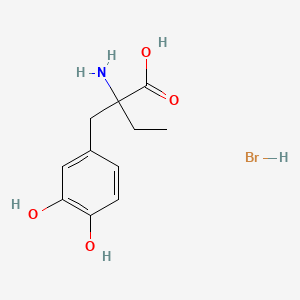
Tetrachloroguaiacol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroguaiacol-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7H4Cl4O2 and a molecular weight of 267.873 g/mol . It is a derivative of tetrachloroguaiacol, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:
Chlorination of Guaiacol: Guaiacol is chlorinated using chlorine gas in the presence of a catalyst to produce tetrachloroguaiacol.
Isotopic Labeling: The tetrachloroguaiacol is then subjected to isotopic exchange reactions to replace the carbon atoms in the benzene ring with carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated guaiacol derivatives.
Substitution: Various substituted guaiacol compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of chlorinated compounds in the environment.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.
Wirkmechanismus
Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Enzyme Inhibition: It inhibits enzymes involved in xenobiotic metabolism, such as glutathione S-transferase and guaiacol peroxidase.
Dechlorination: It undergoes dechlorination through nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Tetrachloroguaiacol-13C6 is compared with other chlorinated guaiacols:
4,5,6-Trichloroguaiacol: Similar in structure but with one less chlorine atom. It exhibits similar oxidative and substitution reactions but with different reactivity.
4,6-Dichloroguaiacol: Contains two chlorine atoms and is less reactive compared to this compound.
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in various scientific studies.
Eigenschaften
Molekularformel |
C7H4Cl4O2 |
|---|---|
Molekulargewicht |
267.9 g/mol |
IUPAC-Name |
3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
YZZVKLJKDFFSFL-WBJZHHNVSA-N |
Isomerische SMILES |
CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
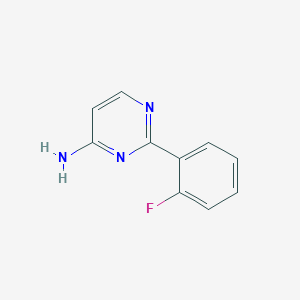

![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
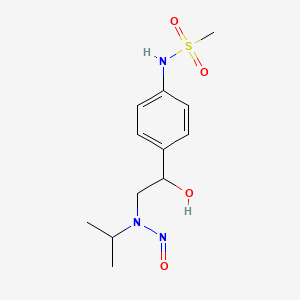
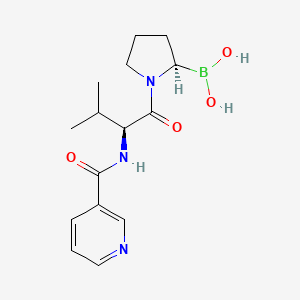
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
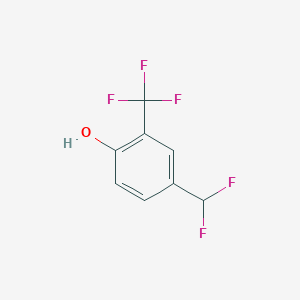
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
